(2R,6R)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one is a complex organic compound characterized by its unique tetracyclic structure. With the molecular formula and a molecular weight of approximately 297.74 g/mol, this compound belongs to a class of substances known as azatetracyclo compounds, which have significant implications in medicinal chemistry and pharmacology.
The compound is classified as a chlorinated derivative of an azatetracyclo compound. It exhibits structural features that are characteristic of both aromatic and aliphatic systems, making it an interesting subject for study in organic synthesis and medicinal chemistry.
The synthesis of (2R,6R)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one typically involves several key steps:
Specific reaction conditions such as temperature control, choice of solvents (e.g., dichloromethane or ethanol), and catalysts (e.g., Lewis acids) are critical for optimizing yield and purity during synthesis .
The molecular structure can be represented by the following key identifiers:
InChI=1S/C17H12ClNO2/c1-19-9-13-11-4-2-3-5-14(11)21-15-7-6-10(18)8-12(15)16(13)17(19)20/h2-8H,9H2,1H3
CN1CC2C(C1)c3cc(Cl)ccc3Oc4ccccc24
These notations provide insight into the compound's connectivity and stereochemistry .
The compound features:
The compound is capable of undergoing several types of chemical reactions:
Each reaction type can lead to derivatives with varying biological activities and properties .
The mechanism of action for (2R,6R)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. The binding affinity and specificity depend on the structural features of the compound that facilitate its interaction with target proteins or nucleic acids.
This interaction can modulate biological pathways leading to therapeutic effects or biological responses relevant in pharmacological contexts .
The physical properties include:
Relevant chemical properties include:
These properties suggest potential solubility in organic solvents while indicating limited water solubility due to its lipophilic nature .
(2R,6R)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one has potential applications in:
The ongoing research into its biological activity continues to reveal insights into its potential therapeutic roles and applications in medicine .
CAS No.: 20298-86-6
CAS No.: 13465-08-2
CAS No.: 98569-64-3
CAS No.: